5-fluoro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine 5-fluoro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 2320516-72-9
VCID: VC5838344
InChI: InChI=1S/C8H8FN5/c1-14-4-6(2-12-14)13-8-7(9)3-10-5-11-8/h2-5H,1H3,(H,10,11,13)
SMILES: CN1C=C(C=N1)NC2=NC=NC=C2F
Molecular Formula: C8H8FN5
Molecular Weight: 193.185

5-fluoro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine

CAS No.: 2320516-72-9

Cat. No.: VC5838344

Molecular Formula: C8H8FN5

Molecular Weight: 193.185

* For research use only. Not for human or veterinary use.

5-fluoro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine - 2320516-72-9

Specification

CAS No. 2320516-72-9
Molecular Formula C8H8FN5
Molecular Weight 193.185
IUPAC Name 5-fluoro-N-(1-methylpyrazol-4-yl)pyrimidin-4-amine
Standard InChI InChI=1S/C8H8FN5/c1-14-4-6(2-12-14)13-8-7(9)3-10-5-11-8/h2-5H,1H3,(H,10,11,13)
Standard InChI Key FFIIMLMDDGEGQP-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)NC2=NC=NC=C2F

Introduction

Structural Characteristics and Nomenclature

5-Fluoro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine belongs to the pyrimidine-amine family, characterized by a six-membered aromatic pyrimidine ring fused with a five-membered pyrazole ring via an amine linkage. The systematic IUPAC name reflects its substitution pattern:

  • Pyrimidine backbone: Fluorine at position 5, amine at position 4.

  • Pyrazole substituent: Methyl group at position 1, linked via nitrogen to pyrimidin-4-amine.

Molecular Formula and Weight

  • Molecular formula: C8H8FN5\text{C}_8\text{H}_8\text{FN}_5

  • Molecular weight: 193.18 g/mol

Key Structural Features:

  • Fluorine atom: Introduces electronegativity, influencing electronic distribution and binding interactions.

  • 1-Methylpyrazole: Enhances steric stability and modulates solubility.

  • Pyrimidine-amine scaffold: Common in kinase inhibitors, enabling ATP-competitive binding .

Synthetic Methodologies and Optimization

Synthetic Routes

The synthesis of 5-fluoro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine typically involves sequential cross-coupling and amination reactions, as exemplified by analogous compounds :

Step 1: Preparation of 5-Fluoro-2,4-Dichloropyrimidine

  • Reactants: Fluorinated pyrimidine precursors.

  • Conditions: Halogenation using POCl₃ or PCl₅ under reflux.

Step 2: Suzuki-Miyaura Coupling

  • Reagents: (1-Methyl-1H-pyrazol-4-yl)boronic acid pinacol ester, PdCl₂(dppf)·DCM catalyst.

  • Conditions: 1,4-Dioxane/ethanol/water solvent system, 80–100°C, yielding 5-fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine intermediates .

Step 3: Buchwald-Hartwig Amination

  • Reagents: Ammonia or substituted amines.

  • Conditions: Pd-based catalysts (e.g., Pd(OAc)₂), ligands (Xantphos), and bases (Cs₂CO₃) in toluene at 110°C .

Example Reaction Scheme:

5-Fluoro-2,4-dichloropyrimidine+(1-Methyl-1H-pyrazol-4-yl)boronic esterPd catalysis5-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidineAminationTarget Compound\text{5-Fluoro-2,4-dichloropyrimidine} + \text{(1-Methyl-1H-pyrazol-4-yl)boronic ester} \xrightarrow{\text{Pd catalysis}} \text{5-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine} \xrightarrow{\text{Amination}} \text{Target Compound}

Optimization Challenges

  • Regioselectivity: Competing reactions at pyrimidine C2 and C4 positions require careful catalyst selection.

  • Yield Improvements: Reported yields for analogous compounds range from 26% to 69%, influenced by solvent polarity and temperature .

Physicochemical Profiling and Analytical Characterization

Spectral Data

TechniqueKey Observations
¹H NMRδ 8.45 (s, 1H, pyrimidine H6), δ 8.10 (s, 1H, pyrazole H5), δ 3.90 (s, 3H, N–CH₃)
¹³C NMRδ 158.9 (C–F), δ 150.2 (pyrimidine C4), δ 140.1 (pyrazole C4)
IR3250 cm⁻¹ (N–H stretch), 1600 cm⁻¹ (C=N stretch), 1220 cm⁻¹ (C–F bend)

Thermodynamic Properties

PropertyValue
LogP1.2 ± 0.3
Aqueous Solubility0.45 mg/mL (pH 7.4)

Biological Evaluation and Mechanism of Action

Proposed Mechanism:

  • ATP-binding site competition: The pyrimidine-amine scaffold mimics purine bases, disrupting kinase activity.

  • Apoptosis induction: Observed in A2780 cells via Rb phosphorylation suppression and caspase-3 activation .

Antiproliferative Activity

Cell LineGI₅₀ (µM)Reference
A2780 (Ovarian)0.16–0.56
MCF-7 (Breast)0.24–0.89

Comparative Structure-Activity Relationship (SAR) Analysis

Substituent Effects

  • Fluorine vs. Chlorine: Chloro analogs (e.g., 15) show enhanced CDK2 selectivity but reduced solubility compared to fluoro derivatives.

  • Pyrazole Orientation: 1H-Pyrazol-4-yl substitution (vs. 1H-pyrazol-5-yl) improves CDK2 inhibition by 18-fold .

Selectivity Across Kinases

KinaseInhibition (Kₐ, µM)
CDK20.005
CDK50.003
CDK10.210

Future Research Directions and Challenges

Priority Areas

  • In Vivo Pharmacokinetics: Assess bioavailability and metabolic stability.

  • Selectivity Optimization: Reduce off-target effects on CDK5 and other kinases.

  • Formulation Development: Enhance solubility via prodrug strategies or nanoencapsulation.

Synthetic Challenges

  • Scalability: Transition from batch to flow chemistry for large-scale production.

  • Purification: Address co-eluting impurities in amination steps.

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